2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide
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Overview
Description
2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE is a complex organic compound that features a combination of several functional groups, including a tetrahydroquinoline sulfonyl group, a phenoxy group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE typically involves multiple steps:
Formation of the Tetrahydroquinoline Sulfonyl Group: This step involves the hydrogenation of quinaldine to produce 2-methyl-1,2,3,4-tetrahydroquinoline. The sulfonylation of this intermediate is achieved using sulfonyl chloride under basic conditions.
Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction, where the sulfonylated tetrahydroquinoline reacts with a phenol derivative.
Morpholine Moiety Addition: The final step involves the reaction of the intermediate with morpholine and an appropriate acylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroquinoline moiety can yield quinoline derivatives, while substitution reactions can introduce various functional groups to the phenoxy or morpholine moieties.
Scientific Research Applications
2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in various diseases.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Applications: The compound may serve as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroquinoline sulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The phenoxy and morpholine moieties may enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2,3,4-tetrahydroquinoline: A simpler derivative that lacks the sulfonyl, phenoxy, and morpholine groups.
1,2,3,4-Tetrahydroisoquinoline: Another related compound with a similar core structure but different substituents.
6-Methyl-1,2,3,4-tetrahydroquinoline: A methyl-substituted derivative with different chemical properties.
Uniqueness
The uniqueness of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential as an enzyme inhibitor, while the phenoxy and morpholine moieties contribute to its binding affinity and specificity.
Properties
Molecular Formula |
C24H31N3O5S |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C24H31N3O5S/c1-19-17-21(33(29,30)27-11-4-6-20-5-2-3-7-22(20)27)8-9-23(19)32-18-24(28)25-10-12-26-13-15-31-16-14-26/h2-3,5,7-9,17H,4,6,10-16,18H2,1H3,(H,25,28) |
InChI Key |
VSRUWTYCHZEXBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
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